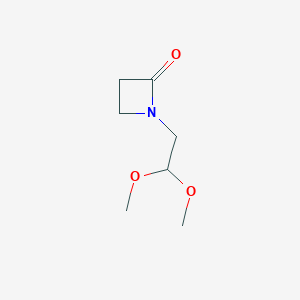

2-Azetidinone, 1-(2,2-dimethoxyethyl)-

Cat. No. B8617718

Key on ui cas rn:

62665-01-4

M. Wt: 159.18 g/mol

InChI Key: LBMWWDCZWSMKEZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04190579

Procedure details

To a solution of 2.2 mmol of lithium diisopropylamide in 15 ml tetrahydrofuran at -78° was added dropwise 0.43 g (2 mmol) of N-(2,2-dimethoxyethyl)-2-carbethoxy azetidine in 3 ml of tetrahydrofuran. After stirring at -78° for 30 minutes, the deep yellow anion was silylated in the usual way and warmed to room temperature. Removal of all volatiles by rotary evaporation with a high vacuum pump gave a purple residue which was redissolved in dichloromethane. Internal photooxidation using 5 g of Photox (trademark for photoconductive lead-free zinc oxides available from The New Jersey Zinc Co.) as the sensitizer required less than 5 minutes for oxygen uptake. The mixture was then filtered free of sensitizer and worked up by aqueous extraction in the usual manner. The pink residue obtained was applied to a 17×2 cm neutral alumina column. Elution with 10:3 ethyl acetate-hexane yielded 0.18 g (56%) of pale yellow liquid, which by NMR analysis was greater than 90% pure. Comparison of its spectral properties (IR, NMR) with those of an authentic known sample confirmed the identity of the product as the expected beta-lactam.

Name

N-(2,2-dimethoxyethyl)-2-carbethoxy azetidine

Quantity

0.43 g

Type

reactant

Reaction Step One

[Compound]

Name

zinc oxides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

56%

Identifiers

|

REACTION_CXSMILES

|

C([N-]C(C)C)(C)C.[Li+].[CH3:9][O:10][CH:11]([O:22][CH3:23])[CH2:12][N:13]1[CH2:16][CH2:15][CH:14]1C(OCC)=O.[O:24]=O>O1CCCC1.ClCCl.[Zn]>[CH3:9][O:10][CH:11]([O:22][CH3:23])[CH2:12][N:13]1[CH2:16][CH2:15][C:14]1=[O:24] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

|

Name

|

N-(2,2-dimethoxyethyl)-2-carbethoxy azetidine

|

|

Quantity

|

0.43 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CN1C(CC1)C(=O)OCC)OC

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

[Compound]

|

Name

|

zinc oxides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring at -78° for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of all volatiles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by rotary evaporation with a high vacuum pump

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a purple residue which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

less than 5 minutes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was then filtered free of sensitizer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

worked up by aqueous extraction in the usual manner

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The pink residue obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

Elution with 10:3 ethyl acetate-hexane

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CN1C(CC1)=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.18 g | |

| YIELD: PERCENTYIELD | 56% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |